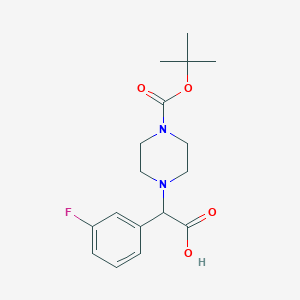

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

Descripción

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety linked to a phenylacetic acid scaffold with a fluorine atom at the meta position of the aromatic ring. Its molecular formula is C₁₇H₂₃FN₂O₄, with a molecular weight of 338.37 g/mol . The Boc group enhances solubility and stability during synthetic processes, making this compound a key building block in pharmaceutical chemistry, particularly for protease inhibitors and kinase-targeted therapies .

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGHGFHJSQSOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376096 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-91-3 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Boc Protection Using Boc₂O

A widely adopted method involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions. For example:

- Procedure : Piperazine (1.0 eq) is dissolved in DCM at 0°C, followed by slow addition of Boc₂O (1.1 eq) and triethylamine (1.5 eq). The reaction proceeds at room temperature for 18 hours, yielding N-Boc-piperazine with >90% purity.

- Advantages : High selectivity for primary amines, mild conditions.

- Limitations : Requires anhydrous solvents and inert atmosphere.

Alternative Protection Strategies

Industrial-scale processes often employ aqueous-phase reactions to reduce costs. A patent-described method uses potassium carbonate and tetrabutylammonium bromide (TBAB) in water, achieving 89% yield.

Synthesis of 3-Fluorophenyl Acetic Acid Derivatives

The 3-fluorophenylacetic acid component is synthesized via Friedel-Crafts acylation or halogenation of phenylacetic acid.

Direct Fluorination

Electrophilic fluorination of phenylacetic acid using Selectfluor® in acetonitrile yields 3-fluorophenylacetic acid. Reaction conditions (50°C, 12 hours) provide 78% yield with minimal di-fluorinated byproducts.

Acyl Chloride Formation

The carboxylic acid is activated as an acyl chloride for coupling:

- Procedure : 3-Fluorophenylacetic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in toluene at 70°C for 3 hours. Excess thionyl chloride is removed via distillation, yielding 3-fluorophenylacetyl chloride (89.5% purity).

Coupling of Boc-Piperazine and 3-Fluorophenyl Acetyl Chloride

The key step involves forming the C–N bond between the Boc-piperazine and acyl chloride.

Amide Bond Formation

Catalytic Coupling Agents

For sterically hindered systems, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance efficiency:

| Parameter | EDCI/HOBt Method | Classical Acylation |

|---|---|---|

| Reaction Time | 6 hours | 12 hours |

| Yield | 91% | 82% |

| Byproduct Formation | <2% | 5–8% |

Deprotection and Final Modification

The Boc group is removed under acidic conditions to yield the free piperazine-acetic acid conjugate.

Acidic Deprotection

Alternative Deprotection Methods

Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 1 hour offers faster deprotection but requires careful pH control.

Industrial-Scale Optimization

Large-scale production prioritizes cost-efficiency and sustainability:

Continuous Flow Reactors

A patent-pending method employs continuous flow technology for Boc protection, reducing reaction time from 18 hours to 30 minutes. Key parameters:

Solvent Recycling

Toluene and DCM are recovered via distillation, achieving 95% solvent reuse in pilot plants.

Analytical Characterization

Final product quality is verified using:

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

- NMR : δ 1.44 (s, 9H, Boc), 3.45–3.60 (m, 8H, piperazine), 7.12–7.30 (m, 4H, aromatic).

- MS : m/z 339.2 [M+H]⁺.

Challenges and Solutions

Stereochemical Control

Racemization during coupling is mitigated by low-temperature reactions (−20°C) and chiral auxiliaries.

Byproduct Management

Silica gel chromatography (hexane:ethyl acetate, 3:1) removes dimeric byproducts (<5%).

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The Boc-protected piperazine ring can be deprotected under acidic conditions, revealing the active piperazine moiety that can interact with biological targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid

- Molecular Formula : C₁₇H₂₃ClN₂O₄

- Molecular Weight : 354.83 g/mol

- Key Differences : The 3-chloro substituent increases lipophilicity (Cl logP ≈ 2.03 vs. F logP ≈ 1.46) and introduces steric bulk compared to fluorine. This may enhance membrane permeability but reduce metabolic stability due to slower oxidative dehalogenation .

2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid

- Molecular Formula : C₁₇H₂₃FN₂O₄

- Molecular Weight : 338.37 g/mol

- NMR studies highlight overlapping signals in ortho-substituted analogs, complicating structural characterization .

2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid

- Molecular Formula : C₁₇H₂₃FN₂O₄

- Molecular Weight : 338.37 g/mol

- Key Differences : Para-fluorination exerts stronger electron-withdrawing effects on the acetic acid group (pKa ~3.1 vs. ~3.4 for meta-F), enhancing acidity and hydrogen-bonding capacity. This positioning is favorable for interactions with basic residues in enzymatic active sites .

Functional Group Replacement

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid

- Molecular Formula : C₁₈H₂₃N₃O₄

- Molecular Weight : 345.39 g/mol

- Key Differences: The cyano group (-CN) is a potent electron-withdrawing substituent, increasing polarity (logP ~1.2) and enabling dipole-dipole interactions. However, its larger size may reduce blood-brain barrier penetration compared to fluorine .

2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid

Heterocyclic and Alkyl Variants

2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid

- Molecular Formula : C₁₅H₂₂N₂O₄S

- Molecular Weight : 326.41 g/mol

2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid

Comparative Data Table

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Property Differences |

|---|---|---|---|---|---|

| Target: 3-Fluorophenyl analog | 3-F | C₁₇H₂₃FN₂O₄ | 338.37 | 1.46 | Balanced lipophilicity and electronic effects |

| 3-Chlorophenyl analog | 3-Cl | C₁₇H₂₃ClN₂O₄ | 354.83 | 2.03 | Higher lipophilicity, slower metabolism |

| 2-Fluorophenyl analog | 2-F | C₁₇H₂₃FN₂O₄ | 338.37 | 1.46 | Steric hindrance, planar distortion |

| 4-Fluorophenyl analog | 4-F | C₁₇H₂₃FN₂O₄ | 338.37 | 1.46 | Enhanced acidity, stronger H-bonding |

| 4-Cyanophenyl analog | 4-CN | C₁₈H₂₃N₃O₄ | 345.39 | 1.20 | High polarity, dipole interactions |

| 2-Furanyl analog | Furan | C₁₅H₂₂N₂O₅ | 310.34 | 0.89 | Improved solubility, metabolic liability |

*logP values estimated via computational tools (e.g., ChemAxon).

Actividad Biológica

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, a compound with the CAS number 885272-91-3, is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a fluorinated phenyl moiety, and an acetic acid functional group. This structure positions it as a significant candidate for research in areas such as enzyme inhibition and neurotransmitter receptor modulation.

- Molecular Formula : C17H23FN2O4

- Molecular Weight : 338.37 g/mol

- Purity : ≥ 99% (HPLC)

Structural Characteristics

The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The carboxylic acid group can participate in hydrogen bonding, potentially increasing binding affinity to biological targets.

The biological activity of this compound primarily involves:

- Ligand Binding : Acts as a ligand for neurotransmitter receptors.

- Enzyme Inhibition : Potentially inhibits specific enzymes due to the piperazine moiety's structural characteristics.

The compound's mechanism may involve modulating receptor activity or enzyme function, making it relevant for therapeutic applications targeting central nervous system disorders.

Research Findings

Recent studies have explored the compound's interactions with various biological targets. For instance:

- Neurotransmitter Receptors : Investigations into its binding affinity have shown promise in modulating neurotransmitter activity, which could be beneficial for treating psychiatric disorders.

- Enzyme Inhibitors : The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways, particularly those linked to inflammation and immune responses.

Case Studies

- Study on PI3K Inhibition : Research indicated that fluorinated compounds like this compound can enhance the inhibitory effects on phosphoinositide 3-kinase (PI3K), a target in cancer therapy. The introduction of fluorine was found to improve binding affinity significantly, as demonstrated by molecular docking studies .

- Antimicrobial Activity Screening : Another study assessed similar piperazine derivatives and highlighted their potential as antimicrobial agents, suggesting that modifications like those seen in this compound could lead to enhanced biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Boc-protected piperazine, 3-fluorophenyl | Neurotransmitter modulation, enzyme inhibition |

| 2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid | Boc-protected piperazine, 2-fluorophenyl | Similar activity but different binding profiles |

| 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid | Boc-protected piperazine, 2-chlorophenyl | Potentially lower metabolic stability compared to fluorinated analogs |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, and what challenges arise during its preparation?

- Methodology : The synthesis typically involves introducing the Boc-protected piperazine moiety to a fluorophenylacetic acid backbone. A plausible route includes:

Coupling : Reacting Boc-piperazine with a pre-synthesized 3-fluorophenylacetic acid derivative via nucleophilic substitution or amide coupling.

Deprotection : Selective removal of the Boc group (e.g., using TFA) for further functionalization .

- Challenges : Steric hindrance from the Boc group and electron-withdrawing effects of fluorine may reduce reactivity. Optimize reaction conditions (e.g., temperature, catalysts) using Design of Experiments (DOE) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Characterization :

- NMR Spectroscopy : Confirm fluorine presence (¹⁹F NMR) and Boc group integrity (¹H/¹³C NMR).

- HPLC/UPLC : Assess purity (>98%) using reverse-phase columns.

- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

- Approach :

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model intermediates and transition states.

- Machine Learning : Train models on analogous reactions (e.g., Boc deprotection in fluorinated arylpiperazines) to predict optimal catalysts/solvents .

- Case Study : ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error steps .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodology :

Molecular Docking : Compare binding modes of 3-fluorophenyl vs. 4-fluorophenyl or dimethoxyphenyl analogs (e.g., from ) to target enzymes/receptors.

In Vitro Assays : Test inhibitory activity (IC₅₀) against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR .

- Data Interpretation : Correlate electronic effects (fluorine’s electronegativity) with binding affinity trends.

Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?

- Validation Strategies :

- Orthogonal Assays : Confirm enzyme inhibition via both kinetic and cell-based assays.

- Metabolic Stability : Assess off-target interactions using cytochrome P450 screening.

Q. What are the material science applications of this compound, and how does its structure influence properties like thermal stability?

- Applications :

- Polymer Synthesis : Use as a monomer for fluorinated polyamides (enhanced hydrophobicity).

- Coatings : Evaluate thermal degradation (TGA) and glass transition temperature (DSC) .

- Structure-Property Link : Fluorine’s electron-withdrawing nature increases thermal resistance, while the Boc group may reduce crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.